molecular formula C12H12BrNO B14211971 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- CAS No. 828267-51-2

2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-

Cat. No.: B14211971
CAS No.: 828267-51-2
M. Wt: 266.13 g/mol
InChI Key: XHXKKVWNAXPNEU-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromophenyl group attached to the ethenyl moiety, which is further connected to the pyrrolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- typically involves the reaction of 2-bromobenzaldehyde with pyrrolidinone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog without the bromophenyl group.

    1-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the bromophenyl group.

    1-Vinyl-2-pyrrolidinone: Features a vinyl group in place of the bromophenyl group.

Uniqueness

2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

828267-51-2

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-[1-(2-bromophenyl)ethenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12BrNO/c1-9(14-8-4-7-12(14)15)10-5-2-3-6-11(10)13/h2-3,5-6H,1,4,7-8H2

InChI Key

XHXKKVWNAXPNEU-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1Br)N2CCCC2=O

Origin of Product

United States

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